2-(Difluoromethyl)-5-fluoroanisole
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Overview
Description
2-(Difluoromethyl)-5-fluoroanisole is an organic compound characterized by the presence of both difluoromethyl and fluoro groups attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluoroanisole typically involves the introduction of difluoromethyl and fluoro groups onto an anisole ring. One common method is the difluoromethylation of a pre-fluorinated anisole derivative. This can be achieved through various difluoromethylation reagents and catalysts, such as metal-based methods that transfer difluoromethyl groups to aromatic rings .
Industrial Production Methods: Industrial production of this compound often employs scalable difluoromethylation techniques. These methods include the use of difluorocarbene reagents and catalytic systems that facilitate the efficient introduction of difluoromethyl groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl alcohols or reduction to yield difluoromethyl derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Major Products:
Substitution Products: Varied depending on the nucleophile used.
Oxidation Products: Difluoromethyl alcohols.
Reduction Products: Difluoromethyl derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-fluoroanisole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-5-fluoroanisole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors. The fluoro group can enhance the compound’s metabolic stability and lipophilicity, affecting its overall biological activity .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-4-fluoroanisole
- 2-(Difluoromethyl)-3-fluoroanisole
- 2-(Difluoromethyl)-6-fluoroanisole
Uniqueness: 2-(Difluoromethyl)-5-fluoroanisole is unique due to the specific positioning of the difluoromethyl and fluoro groups on the anisole ring. This positioning can significantly influence the compound’s reactivity and interactions compared to its isomers .
Properties
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMNUKZGXIRNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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